2,5-Dimethoxy-4-methylbenzoic acid
Overview
Description
2,5-Dimethoxy-4-methylbenzoic acid (DMMA) is a chemical compound that belongs to the class of aromatic carboxylic acids. It is used in various scientific research applications due to its unique properties and potential benefits.
Scientific Research Applications
Synthesis of Benzamide Compounds
2,5-Dimethoxy-4-methylbenzoic acid: serves as a precursor in the synthesis of novel benzamide compounds . These compounds have been synthesized and characterized for their potential applications in various industries. The synthesized benzamides are analyzed using spectroscopic and elemental methods, and they exhibit significant antioxidant, free radical scavenging, and metal chelating activities .
Antioxidant and Antibacterial Activities
The antioxidant properties of derivatives of 2,5-Dimethoxy-4-methylbenzoic acid are noteworthy. They have been shown to possess more effective total antioxidant and free radical scavenging activities compared to standard compounds . Additionally, these derivatives exhibit antibacterial activity against both gram-positive and gram-negative bacteria, which could be beneficial in developing new antibacterial drugs .
Drug Discovery and Development
Amide derivatives of 2,5-Dimethoxy-4-methylbenzoic acid show promise in drug discovery and development. These compounds have been used in the treatment of various conditions such as cancer, hypercholesterolemia, and as anti-inflammatory agents . Their role in the synthesis of potential biological molecules makes them valuable in pharmaceutical research.
Industrial Applications
Beyond medical applications, amide derivatives of 2,5-Dimethoxy-4-methylbenzoic acid find use in industrial sectors. They are utilized in the plastic and rubber industry, paper industry, and agriculture due to their widespread structural utility .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antioxidant and antibacterial activities , suggesting potential targets could be reactive oxygen species or bacterial cells.
Mode of Action
It’s suggested that the compound may interact with its targets through a mechanism involving the depression or disruption of cell membrane integrity . This could lead to changes such as leakage of electrolytes and proteins, which can be observed using scanning electron microscopy and transmission electron microscopy .
Biochemical Pathways
Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and free radical scavenging .
Result of Action
Based on its potential antioxidant and antibacterial activities, it may help neutralize harmful free radicals and inhibit the growth of certain bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethoxy-4-methylbenzoic acid. For instance, the compound’s stability may be affected by storage conditions . Additionally, factors such as pH levels could potentially influence its antimicrobial activity .
properties
IUPAC Name |
2,5-dimethoxy-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-9(14-3)7(10(11)12)5-8(6)13-2/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZIMKOKTLDCBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513290 | |
Record name | 2,5-Dimethoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-4-methylbenzoic acid | |
CAS RN |
32176-94-6 | |
Record name | 2,5-Dimethoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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